

Introduction to Titanium Zinc Oxide and its Band Gap

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Compound of Interest

Compound Name: Titanium zinc oxide (TiZnO₃)

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Titanium zinc oxide (TZO) is a ternary compound semiconductor formed by doping zinc oxide (ZnO) with titanium (Ti). The incorporation of titanium into the ZnO lattice modifies its structural, optical, and electronic properties, making it a versatile material for applications such as photocatalysis, transparent conducting oxides, and in drug delivery systems.^{[1][2]}

The band gap is a fundamental electronic property of a semiconductor, representing the minimum energy required to excite an electron from the valence band to the conduction band. The ability to tune the band gap of ZnO by doping it with titanium is a key area of research, as it allows for the tailoring of the material's properties for specific applications.^{[2][3]} The band gap of pure ZnO is approximately 3.37 eV, while that of titanium dioxide (TiO₂) is around 3.2 eV (anatase) to 3.0 eV (rutile).^{[4][5]} The band gap of TZO can be engineered to fall within or outside this range depending on the synthesis method and the concentration of titanium.

Experimental Determination of Band Gap Energy

The most common experimental technique for determining the band gap of TZO is UV-Visible (UV-Vis) spectroscopy, coupled with the Tauc plot method.^{[5][6][7]} This method relies on measuring the absorption of light by the material as a function of wavelength.

Experimental Protocol: UV-Vis Spectroscopy and Tauc Plot Analysis

Objective: To determine the optical band gap of a TZO sample.

Materials and Equipment:

- TZO sample (thin film or powder)
- UV-Vis Spectrophotometer with a diffuse reflectance accessory (for powder samples)
- Quartz cuvettes (for colloidal solutions)
- Integrating sphere (optional, for collecting all reflected light)[5]
- Data analysis software (e.g., Origin, Excel)

Methodology:

- Sample Preparation:
 - Thin Films: TZO thin films are typically deposited on a transparent substrate like glass or quartz. The substrate should be cleaned thoroughly before deposition.
 - Powders: TZO powder can be analyzed directly using a diffuse reflectance accessory. The powder is packed into a sample holder to ensure a flat, dense surface.[6]
 - Colloidal Solutions: If the TZO nanoparticles can be stably dispersed in a solvent (e.g., ethanol, deionized water), the absorbance of the colloidal solution can be measured in a quartz cuvette.[5]
- UV-Vis Spectroscopy Measurement:
 - Obtain the absorbance (A) or reflectance (R) spectrum of the TZO sample over a suitable wavelength range (e.g., 200-800 nm).
 - For powder samples, the diffuse reflectance spectrum is measured, and the data is converted to absorbance using the Kubelka-Munk function: $F(R) = (1-R)^2 / 2R$, where $F(R)$ is proportional to the absorption coefficient (α).[5]
- Tauc Plot Construction and Band Gap Calculation:

- The relationship between the absorption coefficient (α) and the incident photon energy ($h\nu$) for a semiconductor is given by the Tauc relation: $(\alpha h\nu)^{1/n} = A(h\nu - E_g)$ ^{[6][8]}
 - α : Absorption coefficient
 - h : Planck's constant
 - ν : Frequency of the incident photon
 - A : A constant
 - E_g : Band gap energy
 - n : A parameter that depends on the nature of the electronic transition ($n = 1/2$ for direct allowed transitions, $n = 2$ for indirect allowed transitions). For ZnO and TZO, which are direct band gap semiconductors, $n = 1/2$ is typically used.^{[7][8]}
- Convert the wavelength (λ) data from the UV-Vis spectrum to photon energy (E) in electron volts (eV) using the equation: $E \text{ (eV)} = 1240 / \lambda \text{ (nm)}$.
- Calculate $(\alpha h\nu)^2$ for each data point.
- Plot $(\alpha h\nu)^2$ on the y-axis versus photon energy ($h\nu$ or E) on the x-axis. This is the Tauc plot.^[7]
- Identify the linear portion of the plot corresponding to the sharp increase in absorption.
- Extrapolate this linear portion to the x-axis (where $(\alpha h\nu)^2 = 0$). The x-intercept gives the value of the optical band gap energy (E_g).^{[9][10]}

Synthesis Methods for Titanium Zinc Oxide

The synthesis method employed significantly influences the resulting band gap of TZO. Below are summaries of common synthesis protocols.

Synthesis Method	Precursors	Substrate/Medium	Key Parameters	Reference
Reactive Co-sputtering	High-purity Zn and Ti targets	Silicon and glass	Ar and O2 gas flow rates, sputtering power, substrate temperature	[3]
Electrodeposition	Zinc acetate, titanium powder digested with hydrogen fluoride	Fluorine-doped tin oxide (FTO) glass	Deposition potential, electrolyte concentration, temperature	[2]
Microwave-Assisted Solvothermal	Zinc acetate, titanium isopropoxide	Solvent (e.g., ethanol)	Microwave power, reaction time, temperature	[1]
Sol-Gel	Zinc acetate, titanium isopropoxide	Solvent (e.g., ethanol), chelating agent	pH, calcination temperature, aging time	[11][12]
Chemical Bath Deposition	Zinc salt (e.g., zinc nitrate), titanium salt (e.g., titanium tetrachloride), complexing agent	Aqueous solution	Bath temperature, pH, deposition time	[13]

Quantitative Data on TZO Band Gap Energy

The band gap of TZO is highly dependent on the concentration of titanium. The following tables summarize reported band gap values for TZO with varying Ti content, synthesized by different methods.

Table 1: Band Gap of TZO Prepared by Reactive Co-sputtering

Ti Content (at. %)	Band Gap (eV)	Reference
0 (Pure ZnO)	3.2	[3]
< 0.9	3.3	[3]
18	3.6	[3]

Table 2: Band Gap of TZO Prepared by Electrodeposition

Ti Concentration (ml)	Band Gap (eV)	Reference
0 (Un-doped ZnO)	3.20	[2]
4	3.18	[2]
6	3.00	[2]
8	2.81	[2]
10	2.60	[2]

Table 3: Band Gap of TZO Nanoparticles by Microwave-Assisted Solvothermal Method

Ti Doping (%)	Band Gap (eV)	Reference
0 (Pure ZnO)	3.22	[1]
0.03	3.20	[1]
0.3	3.16	[1]

Computational Calculation of Band Gap Energy

In addition to experimental methods, computational approaches are employed to predict and understand the electronic structure and band gap of TZO.

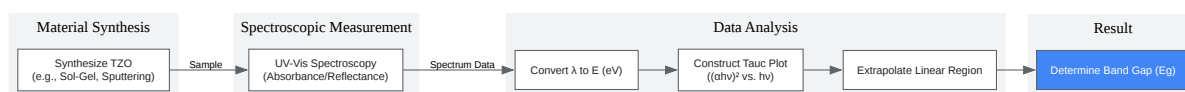
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of materials. For strongly correlated systems like metal

oxides, standard DFT often underestimates the band gap. The DFT+U method, which includes a Hubbard U term, provides more accurate predictions.[14][15]

Machine Learning: Machine learning models, trained on experimental and/or DFT-calculated data, can rapidly predict the band gaps of new materials, accelerating the discovery of materials with desired properties.[16]

Visualizations

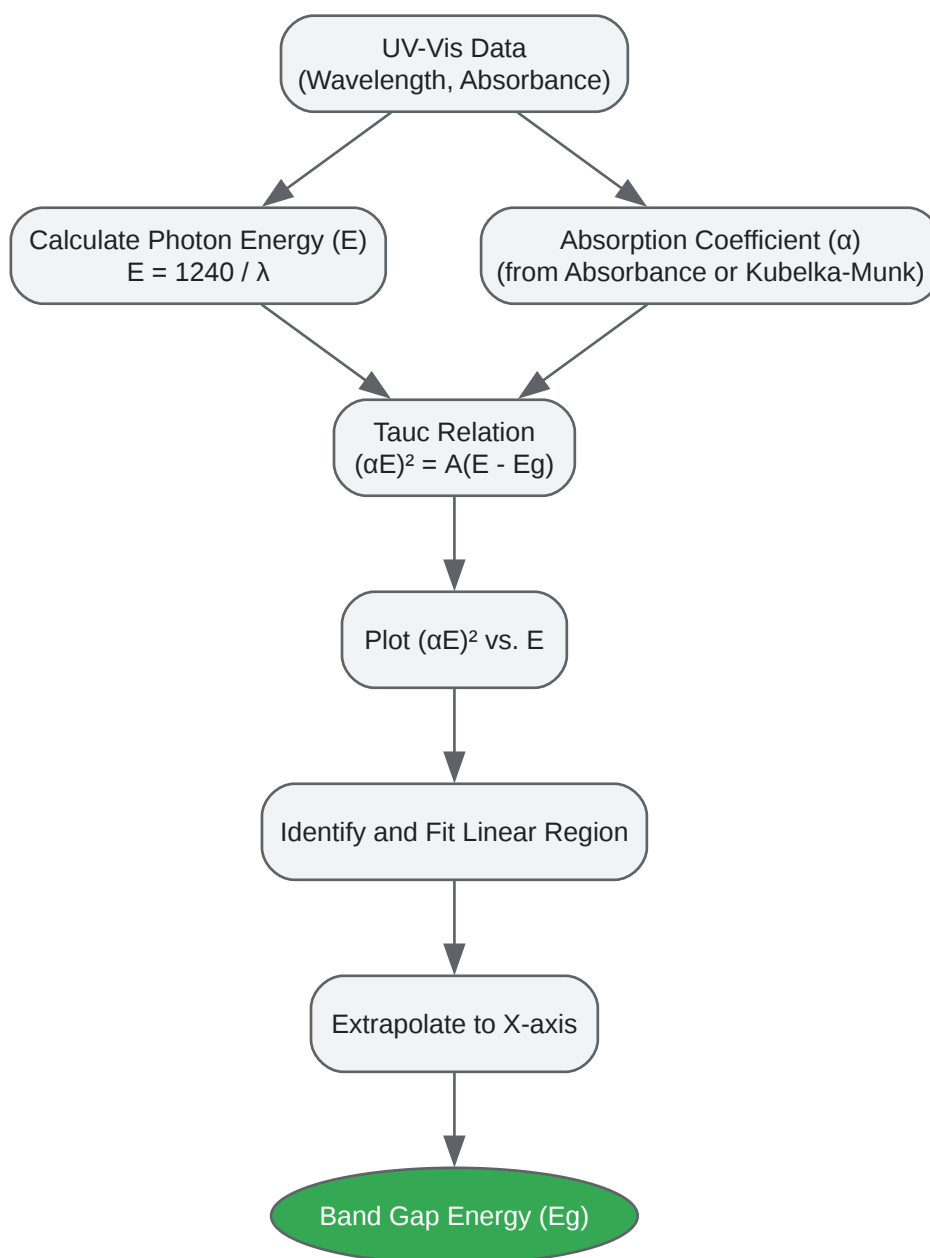
Experimental Workflow for Band Gap Calculation



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Caption: Workflow for experimental determination of TZO band gap.

Tauc Plot Logical Relationship



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Caption: Logical steps for calculating band gap from UV-Vis data.

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